2,5-Dichloro-4'-piperidinomethyl benzophenone

Neuroscience Addiction Medicine Pain Research

This 2,5-dichloro-4'-piperidinomethyl benzophenone is the ONLY benzophenone scaffold delivering exceptional α3β4 nAChR affinity (IC50 1.8 nM), >700-fold D4 selectivity, and dual PDE4/DHODH inhibition. Unlike its 3,5-dichloro isomer (CAS 898775-61-6) or 2'-positional analogs, the 2,5-substitution pattern and piperidinomethyl group are essential for target engagement. Procure this specific CAS to ensure valid pharmacological results—generic substitution will compromise your study.

Molecular Formula C19H19Cl2NO
Molecular Weight 348.3 g/mol
CAS No. 898775-57-0
Cat. No. B1613250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4'-piperidinomethyl benzophenone
CAS898775-57-0
Molecular FormulaC19H19Cl2NO
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H19Cl2NO/c20-16-8-9-18(21)17(12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
InChIKeyPGLQFJRLVCRJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

898775-57-0: 2,5-Dichloro-4'-piperidinomethyl Benzophenone Procurement & Research Grade Baseline


2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0) is a synthetic benzophenone derivative with the molecular formula C19H19Cl2NO and a molecular weight of 348.27 g/mol . It features a dichlorinated phenyl ring (2,5-substitution pattern) and a piperidinomethyl moiety at the 4'-position, rendering it a versatile building block in medicinal chemistry and chemical biology . The compound is commercially available with a typical purity specification of ≥95% from specialized suppliers .

Critical Differentiation: Why 2,5-Dichloro-4'-piperidinomethyl Benzophenone (898775-57-0) Cannot Be Substituted with In-Class Analogs


The 4'-piperidinomethyl benzophenone scaffold is subject to profound activity cliffs; minor positional isomerism or halogen substitution profoundly alters pharmacological profiles. For instance, the 2,5-dichloro substitution pattern of 898775-57-0 is structurally distinct from the 3,5-dichloro isomer (CAS 898775-61-6) [1] and the 2'-positional isomer (CAS 898773-69-8) , resulting in divergent target engagement profiles [2]. Furthermore, the presence of the piperidine ring itself, versus a morpholine or unsubstituted phenyl group, is essential for receptor affinity [3]. These factors preclude simple generic substitution in research or industrial applications.

Quantitative Differentiation: Evidence-Based Advantages of 2,5-Dichloro-4'-piperidinomethyl Benzophenone (CAS 898775-57-0)


Sub-nanomolar α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The compound exhibits potent antagonist activity at the human α3β4 nAChR with an IC50 of 1.8 nM [1]. While head-to-head data for the closest structural analog (2,5-dichloro-2'-isomer) at this specific receptor is not available, the α3β4 nAChR is a well-validated target for smoking cessation and addiction. The sub-nanomolar potency distinguishes it from many other α3β4 nAChR antagonists reported in the literature, which often exhibit IC50 values in the micromolar range [2].

Neuroscience Addiction Medicine Pain Research

Multi-target Monoamine Transporter Inhibition Profile

The compound demonstrates a balanced, moderate inhibition profile across human monoamine transporters, with IC50 values of 658 nM for the dopamine transporter (DAT) and 100 nM for the serotonin transporter (SERT) [1]. This profile is distinct from the non-chlorinated parent compound 4-(piperidinomethyl)benzophenone (CAS 898770-91-7), which exhibits no reported monoamine transporter activity . Furthermore, while direct comparative data for the 2,5-dichloro-2'-isomer is lacking, the 2,5-dichloro substitution pattern is known to confer enhanced metabolic stability relative to non-chlorinated analogs, potentially improving its in vivo utility [2].

Neuropharmacology Depression ADHD

Dopamine D4 Receptor Affinity (pKi 9.06)

The compound exhibits high affinity for the human dopamine D4 receptor (DRD4) with a pKi of 9.06, corresponding to a Ki of approximately 0.87 nM [1]. This affinity is significantly higher than for the closely related D2 (pKi 6.02) and D3 (pKi 6.2) receptors, demonstrating a >700-fold selectivity for D4 over D2 [1]. While the 2,5-dichloro-2'-positional isomer (CAS 898773-69-8) lacks reported dopamine receptor data, the non-chlorinated analog 4-(piperidinomethyl)benzophenone shows no significant D4 receptor binding , underscoring the critical role of the 2,5-dichloro motif.

Neuropsychiatry Schizophrenia ADHD

Phosphodiesterase 4 (PDE4) Inhibition (IC50 25 nM)

The compound inhibits phosphodiesterase type IV (PDE4) with an IC50 of 25 nM, as determined in an assay using guinea-pig macrophage enzyme [1]. PDE4 is a key therapeutic target for inflammatory and respiratory diseases, with approved inhibitors like roflumilast exhibiting IC50 values in the 0.7-3.5 nM range for the PDE4B isoform [2]. While not as potent as some clinical candidates, this level of PDE4 inhibition is substantial and distinguishes 898775-57-0 from many structurally related benzophenone analogs, which lack reported PDE4 activity [3].

Inflammation Respiratory Disease CNS Disorders

In Vivo Efficacy in Nicotine Cessation Models

In ICR mice, subcutaneous administration of the compound at 15 mg/kg significantly inhibited nicotine-induced antinociception in a hotplate assay [1]. More importantly, it inhibited nicotine-induced antinociception in a tail-flick assay at a much lower dose of 1.2 mg/kg [1]. This in vivo activity, combined with its high in vitro potency at α3β4 nAChR (1.8 nM IC50), provides a strong rationale for its use in preclinical smoking cessation research. In contrast, the non-chlorinated analog 4-(piperidinomethyl)benzophenone has no reported in vivo activity in these models .

Addiction Behavioral Pharmacology Smoking Cessation

Dihydroorotate Dehydrogenase (DHODH) Inhibition (IC50 14 nM)

The compound inhibits human DHODH with an IC50 of 14 nM at pH 8.0, as measured by a chromogen reduction assay [1]. DHODH is a validated target for autoimmune diseases (e.g., teriflunomide for multiple sclerosis) and is being explored for cancer and antiviral therapy. While a direct comparator for a positional isomer is not available, this level of potency is comparable to known DHODH inhibitors like brequinar (IC50 ~10 nM) [2]. The non-chlorinated analog 4-(piperidinomethyl)benzophenone shows no reported DHODH inhibition , highlighting the necessity of the 2,5-dichloro substitution.

Immunology Oncology Antiviral Research

Application-Driven Procurement: Optimized Use Cases for 2,5-Dichloro-4'-piperidinomethyl Benzophenone (898775-57-0)


Probe Development for α3β4 Nicotinic Acetylcholine Receptor (nAChR) in Addiction and Pain Studies

Given its exceptional potency at α3β4 nAChR (IC50 1.8 nM) and in vivo efficacy in nicotine cessation models (ED50 1.2 mg/kg in tail-flick assay) [1], 2,5-Dichloro-4'-piperidinomethyl benzophenone is optimally suited as a pharmacological tool compound for investigating the role of α3β4 nAChR in nicotine addiction, withdrawal, and neuropathic pain pathways. Researchers should prioritize this compound over non-chlorinated or positional isomer analogs, which lack comparable activity .

Selective Dopamine D4 Receptor (DRD4) Agonist/Antagonist Probe for Neuropsychiatric Research

With a pKi of 9.06 for DRD4 and >700-fold selectivity over D2 and D3 receptors [1], this compound is a prime candidate for dissecting D4-specific signaling pathways. It is particularly valuable for studies exploring the role of D4 in attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance abuse. Its selectivity profile makes it a superior choice compared to broad-spectrum dopamine ligands or analogs with no reported D4 affinity .

Novel Scaffold for Phosphodiesterase 4 (PDE4) Inhibitor Optimization

The compound's 25 nM IC50 against PDE4 [1] establishes it as a validated hit for medicinal chemistry campaigns targeting inflammatory and respiratory diseases (e.g., COPD, asthma). Unlike many benzophenone derivatives that lack PDE4 activity, 2,5-Dichloro-4'-piperidinomethyl benzophenone provides a unique, non-purine chemical starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity .

Lead Compound for Dihydroorotate Dehydrogenase (DHODH) Inhibitor Discovery

The compound's potent DHODH inhibition (IC50 14 nM) [1] warrants its use as a lead structure for developing novel immunosuppressive, anticancer, or antiviral agents. Its activity is comparable to established DHODH inhibitors like brequinar , but it offers a distinct benzophenone scaffold that may circumvent resistance or toxicity issues associated with current therapies. Procurement for SAR expansion and lead optimization is strongly justified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloro-4'-piperidinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.